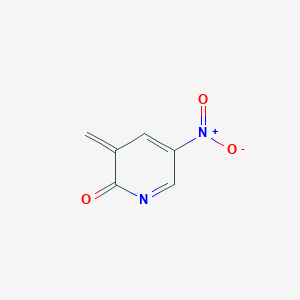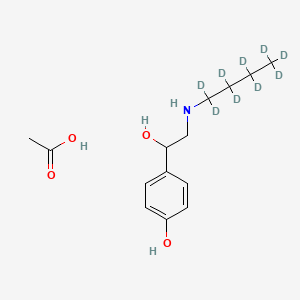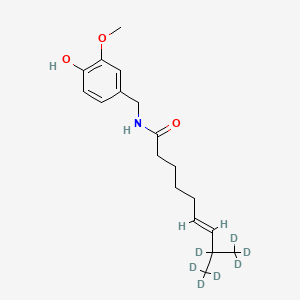
Pde11A4-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pde11A4-IN-1 is a selective inhibitor of the enzyme phosphodiesterase 11A4 (PDE11A4). Phosphodiesterase 11A4 is a dual-specific phosphodiesterase that breaks down both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This enzyme is primarily expressed in the hippocampal formation of the brain, where it plays a crucial role in regulating social memories and mood stabilization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pde11A4-IN-1 involves a series of chemical reactions designed to produce a compound that selectively inhibits PDE11A4The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production. The process is optimized for cost-effectiveness and scalability while maintaining stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: Pde11A4-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, water.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Pde11A4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PDE11A4 in various chemical pathways and reactions.
Biology: Helps in understanding the biological functions of PDE11A4, particularly in the hippocampal formation.
Medicine: Investigated for its potential therapeutic applications in treating neuropsychiatric, neurodevelopmental, and age-related disorders by modulating cyclic nucleotide signaling.
Industry: Utilized in the development of new drugs targeting PDE11A4 for cognitive enhancement and mood stabilization
Mecanismo De Acción
Pde11A4-IN-1 exerts its effects by selectively inhibiting the activity of PDE11A4. This inhibition prevents the breakdown of cAMP and cGMP, leading to increased levels of these cyclic nucleotides. Elevated cAMP and cGMP levels enhance signaling pathways involved in memory formation, mood regulation, and synaptic plasticity. The molecular targets include the hippocampal neurons, where PDE11A4 is predominantly expressed .
Comparación Con Compuestos Similares
Tadalafil: A well-known PDE5 inhibitor that also shows some activity against PDE11A4.
Vardenafil: Another PDE5 inhibitor with cross-reactivity to PDE11A4.
Sildenafil: Primarily a PDE5 inhibitor but has some inhibitory effects on PDE11A4
Uniqueness of Pde11A4-IN-1: this compound is unique due to its high selectivity and potency for PDE11A4 compared to other phosphodiesterase inhibitors. This selectivity minimizes off-target effects and enhances its therapeutic potential for disorders specifically related to PDE11A4 activity .
Propiedades
Fórmula molecular |
C22H22F2N6O |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-N,N-diethyl-6-(2-methylpyrazol-3-yl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H22F2N6O/c1-4-29(5-2)22(31)15-13-16(17-11-12-25-28(17)3)26-21-18(15)19(20(23)24)27-30(21)14-9-7-6-8-10-14/h6-13,20H,4-5H2,1-3H3 |
Clave InChI |
YFJNYMCLZGUFEA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C(F)F)C4=CC=NN4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




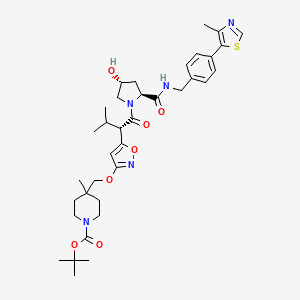
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)
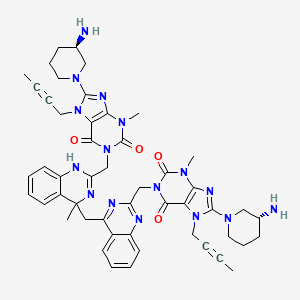
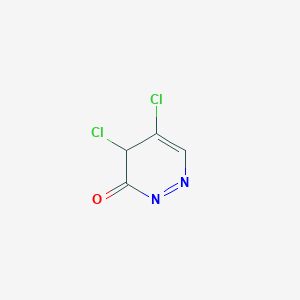
![1,2-Pyrrolidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B12363733.png)
